molecular formula C11H11N3 B7980646 Phenyl(pyridazin-3-yl)methanamine

Phenyl(pyridazin-3-yl)methanamine

Cat. No.: B7980646
M. Wt: 185.22 g/mol
InChI Key: YOLLMIFVAZKEPF-UHFFFAOYSA-N
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Description

Phenyl(pyridazin-3-yl)methanamine is an organic compound that features a phenyl group attached to a pyridazin-3-yl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(pyridazin-3-yl)methanamine typically involves the formation of the pyridazine ring followed by the introduction of the phenyl and methanamine groups. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Phenyl(pyridazin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amines and alcohols.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of Phenyl(pyridazin-3-yl)methanamine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

phenyl(pyridazin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-11(9-5-2-1-3-6-9)10-7-4-8-13-14-10/h1-8,11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLLMIFVAZKEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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